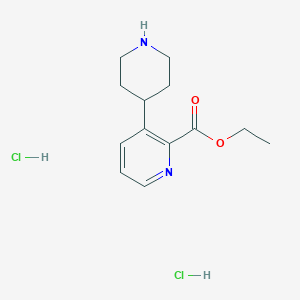

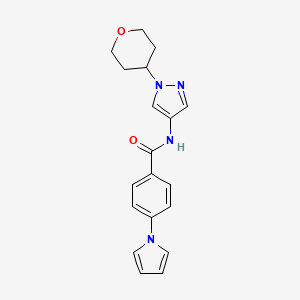

![molecular formula C11H7ClN2S2 B2488241 4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide CAS No. 478077-24-6](/img/structure/B2488241.png)

4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide (4-CBTMS) is a chemical compound that has been studied for its potential applications in scientific research. 4-CBTMS is a derivative of benzothieno[3,2-d]pyrimidine, and is a member of the sulfide family. It has been studied for its potential use in a variety of research applications, including drug development, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

- Methylation of 2-chloro-3, 4, 5, 6, 7, 8-hexahydro [1] benzothieno [2, 3-d] pyrimidine results in various derivatives, including 4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide. These compounds are used for synthesizing new heterocycles like imidazo[1, 2-a]thieno[2, 3-d]pyrimidine and 2, 3-dihydro-5H-oxazolo[3, 2-a]thieno[2, 3-d]-pyrimidine (Yamaguchi & Ishikawa, 1982).

Fungicidal Activities

- Novel benzothieno[3',2':2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidines, which could be structurally related to this compound, have shown significant fungicidal activities. For instance, some derivatives exhibited more than 96% inhibition rate to Botrytis cinerea and Gibberella zeae at 50 mg/L (Xu et al., 2018).

Anti-inflammatory and Fluorescent Properties

- Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, which are chemically related, show promising anti-inflammatory properties and fluorescent characteristics. These compounds interact with cyclooxygenase-2 enzyme and may be useful for fluorescence imaging of cancer cells expressing this enzyme (Barone et al., 2014).

Potential Anticancer Activities

- Derivatives like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have shown marked inhibition against various human cancer cell lines, indicating the potential of structurally related compounds in cancer treatment (Huang et al., 2020).

Antifungal Properties

- Certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant antifungal activities, suggesting a potential use for this compound in agricultural applications (Konno et al., 1989).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothieno pyrimidin-4-one derivatives, have been found to interact with enzymes like cyclooxygenase-2 (COX-2) .

Mode of Action

These compounds might inhibit the activity of their target enzymes, leading to a decrease in the production of certain biochemicals .

Biochemical Pathways

In the case of COX-2 inhibition, this could affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Result of Action

The inhibition of target enzymes can lead to changes at the cellular level, such as reduced inflammation in the case of COX-2 inhibitors .

properties

IUPAC Name |

4-chloro-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S2/c1-15-11-13-8-6-4-2-3-5-7(6)16-9(8)10(12)14-11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUXEHZZAXOSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2488165.png)

![N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2488167.png)

![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2488177.png)